3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol
Description
Properties
IUPAC Name |
3-methyl-4-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-7-10(17)3-4-11(8)14-6-5-12-13(16(18)19)9(2)15-20-12/h3-7,14,17H,1-2H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIJONGAIFSJQA-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC=CC2=C(C(=NO2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)N/C=C/C2=C(C(=NO2)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol typically involves multiple steps. One common route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Vinylation: The isoxazole derivative is then subjected to a vinylation reaction using a suitable vinylating agent.
Amination: The vinylated isoxazole is reacted with an amine to introduce the amino group.
Coupling with Phenol: Finally, the amino group is coupled with a phenol derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Reactivity of the Nitro Group
The 4-nitro substituent on the isoxazole ring is a key reactive site. Nitro groups are typically electron-withdrawing, activating adjacent positions for nucleophilic substitution or reduction.
Key Reactions:
-
Reduction to Amine :
The nitro group can undergo catalytic hydrogenation (H₂/Pd-C) or use reducing agents like SnCl₂/HCl to form the corresponding amine derivative. For example:This transformation is critical for generating pharmacologically relevant intermediates .
-
Electrophilic Aromatic Substitution :
The nitro group directs incoming electrophiles to meta positions. For instance, nitration or sulfonation may occur under acidic conditions .
Reactivity of the Vinylamino Linker
The vinylamino (–NH–CH=CH–) bridge between the isoxazole and benzenol moieties enables conjugation and cycloaddition reactions.
Key Reactions:
-
Diels-Alder Cycloaddition :
The electron-deficient vinyl group can act as a dienophile in [4+2] cycloadditions with dienes (e.g., furan derivatives), forming six-membered rings . -
Hydrogenation :
Catalytic hydrogenation (H₂/Pd-C) of the double bond yields a saturated ethylamino linker:This modification alters the compound’s rigidity and bioavailability .
Reactivity of the Benzenol Moiety
The phenolic (–OH) group undergoes typical aromatic hydroxyl reactions:
Key Reactions:
-
O-Alkylation/Acylation :
Reaction with alkyl halides (e.g., CH₃I) or acyl chlorides (e.g., AcCl) in basic media forms ethers or esters:Such derivatives improve solubility or enable further functionalization .
-
Oxidation :
Under strong oxidizing conditions (e.g., KMnO₄/H⁺), the benzenol group can oxidize to a quinone structure, altering redox properties .
Isoxazole Ring Reactivity
The isoxazole core is thermally stable but susceptible to ring-opening under harsh conditions:
Key Reactions:
-
Acid/Base Hydrolysis :
In acidic or basic media, the isoxazole ring may cleave to form β-keto nitriles or amides. For example, refluxing with HCl yields:
-
Nucleophilic Substitution :
The 3-methyl group adjacent to the nitro substituent may undergo deprotonation and substitution in strongly basic conditions .
Cross-Coupling Reactions
The vinyl and aromatic systems facilitate transition-metal-catalyzed coupling:
Key Reactions:
-
Suzuki-Miyaura Coupling :
The benzenol moiety’s boronic acid derivative can react with aryl halides (e.g., Ph–Br) in the presence of Pd(PPh₃)₄ to form biaryl structures .
Green Chemistry Considerations
Recent protocols emphasize solvent-free or bio-based media (e.g., orange peel extracts) for analogous isoxazole syntheses, improving atom economy (93%) and reducing E-factors (<0.1) .
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C13H13N3O4
- Molecular Weight : 275.26 g/mol
- CAS Number : 241126-94-3
The structure of this compound contains an isoxazole ring, which is known for its diverse biological activities and applications in pharmaceuticals.
Anticancer Activity
Research has indicated that derivatives of isoxazole compounds exhibit promising anticancer properties. For instance, compounds similar to 3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study published in the Journal of Medicinal Chemistry highlighted that modifications on the isoxazole ring can enhance cytotoxicity against various cancer cell lines .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Isoxazole derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents. A case study demonstrated that certain isoxazole derivatives effectively inhibited the growth of resistant bacterial strains, indicating a potential application in treating infections .
Photochromic Materials
The incorporation of isoxazole moieties into polymer matrices has led to the development of photochromic materials. These materials can change color upon exposure to light, making them suitable for applications in smart windows and optical devices. Research has shown that compounds like this compound can be used to enhance the photoresponsive properties of polymers, leading to innovative applications in photonic devices .
Liquid Crystals
Isoxazole derivatives are also explored in liquid crystal technologies due to their unique electronic properties. The integration of this compound into liquid crystal displays (LCDs) can improve response times and color purity, enhancing display performance. Studies have demonstrated that specific substitutions on the isoxazole ring can optimize these properties for commercial applications .
Pesticides and Herbicides
The structural features of this compound suggest its potential use as a pesticide or herbicide. Isoxazole derivatives have been identified as effective agents against various pests and weeds, providing an avenue for sustainable agricultural practices. Research indicates that compounds with similar structures exhibit high efficacy in controlling pest populations while minimizing environmental impact .
Data Table: Summary of Applications
| Application Area | Description | Key Findings/Case Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Effective against cancer cell lines; inhibits resistant bacteria |
| Materials Science | Development of photochromic materials and liquid crystals | Enhanced color change; improved LCD performance |
| Agricultural Science | Potential use as pesticides and herbicides | Effective against pests; environmentally friendly alternatives |
Mechanism of Action
The mechanism of action of 3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol involves its interaction with specific molecular targets. For example, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The isoxazole ring may interact with nucleophilic sites in biological molecules, influencing various biochemical processes.
Comparison with Similar Compounds
Structural Features
The target compound’s uniqueness lies in its hybrid phenolic-isoxazole architecture. Below is a comparative analysis with related compounds:
Key Observations :
- Electron-withdrawing effects : The nitro group in the target compound’s isoxazole enhances electrophilic character compared to trifluoroethoxy () or methyl substituents in other analogs.
- Linker flexibility: The vinylamino bridge allows extended conjugation, unlike rigid sulfonamide or amide linkers in benzimidazole derivatives .
- Solubility: The phenolic -OH group may improve aqueous solubility relative to esters or sulfonamides (e.g., ’s toluenesulfonyl group).
Biological Activity
3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol, with the CAS number 241126-94-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity, particularly focusing on its cytotoxic effects against cancer cell lines.
Chemical Structure and Properties
The molecular formula of this compound is C13H13N3O4, with a molecular weight of 275.26 g/mol. The compound features a complex structure that includes a phenolic group and an isoxazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H13N3O4 |
| Molecular Weight | 275.26 g/mol |
| CAS Number | 241126-94-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the isoxazole ring and subsequent coupling reactions to attach the vinyl and amino groups. Detailed synthetic pathways can be found in specialized chemical literature and databases.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation.
-
Cell Lines Tested :
- MDA-MB-231 (breast cancer)
- SUIT-2 (pancreatic cancer)
- HT-29 (colon cancer)
-
Methodology :
- The cytotoxicity was assessed using the MTT assay, which measures cell viability based on metabolic activity.
- Apoptosis was analyzed using Hoechst staining to evaluate morphological changes in the nuclei.
-
Findings :
- The compound exhibited significant cytotoxicity against MDA-MB-231 cells, outperforming standard chemotherapeutic agents like cisplatin in some instances.
- Induction of apoptosis was confirmed in several treated cell lines, indicating a potential mechanism for its anticancer activity.
While specific mechanisms for this compound are still under investigation, similar compounds have been shown to disrupt critical protein-protein interactions involved in cancer cell survival and proliferation. For instance, analogs have been reported to inhibit c-Myc transcription factor activity, which plays a crucial role in many cancers.
Case Studies
A notable study demonstrated that derivatives similar to this compound induced apoptosis in cancer cells through the activation of intrinsic pathways. The findings suggest that modifications in the chemical structure can enhance potency and selectivity towards specific cancer types.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 3-Methyl-4-{[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]amino}benzenol, and how can reaction conditions be optimized?
- Methodology : Use stepwise coupling reactions (e.g., vinyl-amino linkage formation) with optimized temperatures (e.g., 45–60°C) and catalysts. Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography, and characterize using H NMR, C NMR, and mass spectrometry to confirm structural integrity .
- Optimization : Vary solvents (e.g., DMSO, methanol), reaction times, and stoichiometric ratios to improve yield. For example, acetic acid as a catalyst in reductive amination steps may enhance efficiency .
Q. How can researchers ensure the purity and structural fidelity of this compound during synthesis?
- Methodology : Employ orthogonal analytical techniques:
- NMR spectroscopy : Analyze proton environments (e.g., vinyl protons at δ ≈ 6.5–7.5 ppm) and nitro/isoxazole group signatures .
- HPLC : Use reverse-phase columns (C18) with UV detection to assess purity (>95%).
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS or MALDI-TOF) .
Q. What in vitro assays are suitable for initial evaluation of its anti-schistosomal activity?
- Methodology : Conduct whole-organism phenotypic assays using schistosomula and adult Schistosoma mansoni worms. Measure viability via ATP-based luminescence or motility scoring. Report activity as IC values (low micromolar range indicative of potency) .
Advanced Research Questions
Q. How can QSAR models and high-content screening (HCS) platforms be integrated to prioritize this compound for anti-schistosomal development?
- Methodology :
Develop binary QSAR models using OECD guidelines to predict inhibition of S. mansoni thioredoxin glutathione reductase (SmTGR). Validate models with external test sets .
Use HCS for image-based analysis of compound effects on parasite morphology and viability. Prioritize hits showing dual activity against larval and adult stages .
Q. How might researchers resolve discrepancies in observed activity data between schistosomula and adult worms?
- Methodology :
- Assay conditions : Standardize culture media, parasite developmental stages, and incubation times.
- Mechanistic studies : Perform RNAi or CRISPR knockouts of SmTGR to validate target engagement.
- Off-target profiling : Screen against related enzymes (e.g., human glutathione reductase) to rule out non-specific effects .
Q. What structural features of this compound contribute to its anti-schistosomal activity, and how can they be optimized?
- Key features :
- Nitroisoxazole moiety : Enhances electrophilicity for target binding.
- Vinyl-amino linker : Facilitates conformational flexibility for interaction with SmTGR’s active site .
Q. What experimental approaches are recommended for elucidating its mechanism of action beyond SmTGR inhibition?
- Methodology :
- Proteomics : Identify differentially expressed proteins in treated vs. untreated parasites via LC-MS/MS.
- Metabolic profiling : Assess changes in glutathione/thioredoxin redox cycles using LC-UV or fluorescence assays.
- Transcriptomics : Perform RNA-seq to map gene expression changes linked to oxidative stress pathways .
Q. How can in vivo efficacy and pharmacokinetic properties be evaluated for this compound?
- Methodology :
- Murine models : Administer orally or intraperitoneally in S. mansoni-infected mice. Assess worm burden reduction via perfusion and egg counts in liver/intestinal tissues.
- PK/PD studies : Measure plasma half-life, bioavailability, and tissue distribution using LC-MS. Monitor metabolites for potential toxicity .
Data Contradiction Analysis
Q. If conflicting data arise between computational predictions (QSAR) and experimental HCS results, how should researchers proceed?
- Resolution steps :
Re-validate QSAR models with updated training sets, including newly synthesized analogs.
Re-test compounds under standardized HCS conditions to minimize batch variability.
Investigate solubility or membrane permeability issues using logP calculations and artificial membrane assays (e.g., PAMPA) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
